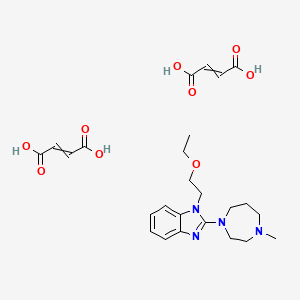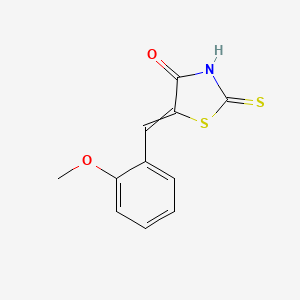
5-(2-Methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one is a compound that belongs to the thiazolone family. Thiazolones are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one typically involves the condensation of 2-methoxybenzaldehyde with 2-aminothiazole-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as continuous chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-[(2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.
Industry: Could be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5E)-5-[(2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- (5E)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one
- (5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one
- (5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one
Uniqueness
(5E)-5-[(2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may contribute to its distinct biological activities compared to other similar compounds.
Propiedades
IUPAC Name |
5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c1-14-8-5-3-2-4-7(8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOIFFNCPPXJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
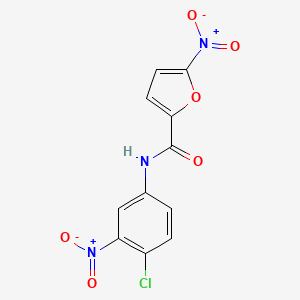

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B12455607.png)
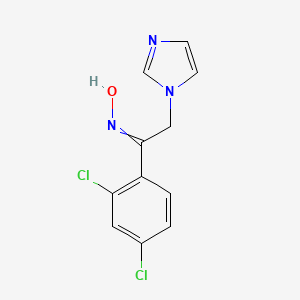
![5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol](/img/structure/B12455620.png)
![3-[(4-Chlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B12455622.png)
![4-(2,4-dichlorophenoxy)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}butanehydrazide](/img/structure/B12455632.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455635.png)
![4-oxo-4-(2-{4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}hydrazinyl)-N,N-diphenylbutanamide](/img/structure/B12455637.png)
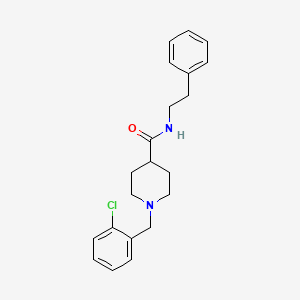
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12455645.png)
![4-[(1E)-1-cyano-2-{4-[(2-hydroxyethyl)(methyl)amino]phenyl}eth-1-en-1-yl]benzonitrile](/img/structure/B12455652.png)
![1-[(3aR,5S,6S,6aR)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(phenylsulfanyl)ethyl acetate](/img/structure/B12455660.png)
